molecular formula C12H7BrO2S B1268303 2-Bromodibenzothiophene 5,5-dioxide CAS No. 53846-85-8

2-Bromodibenzothiophene 5,5-dioxide

Cat. No. B1268303
CAS RN: 53846-85-8
M. Wt: 295.15 g/mol
InChI Key: WRKJLRFOQLWYOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dibenzothiophene derivatives, including those similar to 2-bromodibenzothiophene 5,5-dioxide, involves various substitution reactions and oxidative processes. For instance, Campaigne et al. (1969) explored substitution reactions of 4-methyldibenzothiophene yielding products through bromination, succinoylation, acetylation, and nitration, demonstrating the reactivity of the dibenzothiophene ring system towards electrophilic substitution and functional group modification (Campaigne, Hewitt, & Ashby, 1969).

Molecular Structure Analysis

Dibenzothiophene derivatives' molecular structures have been extensively analyzed using techniques such as NMR and X-ray crystallography. The introduction of oxygen atoms in the form of sulfone groups (dioxide) significantly alters the electronic structure of the molecule, influencing its reactivity and physical properties. Studies like those by Masuda et al. (2016) offer insights into the structural parameters and aromaticity of related compounds, highlighting the impact of substituents on the overall molecular structure (Masuda, Inagaki, Momma, Kwon, & Setaka, 2016).

Chemical Reactions and Properties

The chemical reactivity of 2-bromodibenzothiophene 5,5-dioxide includes its participation in various organic reactions, such as the Diels-Alder reaction, where dibenzothiophene S,S-dioxides serve as reactants or intermediates for the synthesis of complex organic molecules. Nandakumar et al. (2014) discussed one-pot syntheses of substituted dibenzothiophene S,S-dioxides via the Diels-Alder reaction, showcasing the versatility of these compounds in organic synthesis (Nandakumar, Karunakaran, & Mohanakrishnan, 2014).

Scientific Research Applications

Chemical Synthesis and Derivative Formation

Research has explored various chemical reactions involving dibenzothiophene derivatives. Campaigne et al. (1969) studied the substitution reactions of 4-methyldibenzothiophene, which yielded 2-substituted products upon bromination, leading to the creation of related derivatives through lithium exchange (Campaigne, Hewitt, & Ashby, 1969). Laha and Sharma (2018) demonstrated palladium-catalyzed intramolecular oxidative cyclizations in biaryl and heterobiaryl sulfones, enabling the synthesis of various substituted dibenzothiophene-5,5-dioxides (Laha & Sharma, 2018).

Photophysical Applications

Nag and Jenks (2004) investigated the photochemical reactions of halogen-substituted dibenzothiophene oxides, revealing insights into their photophysical properties and potential applications in photochemistry (Nag & Jenks, 2004).

Organic Light-Emitting Diodes (OLEDs)

Tavaslı et al. (2007) synthesized and characterized a tris-cyclometalated iridium(III) complex of dibenzothiophene S,S-dioxide derivative, highlighting its potential in OLED technology due to its bright green photoluminescence (Tavaslı et al., 2007). Grisorio et al. (2010) reported on dibenzothiophene-5,5-dioxide core-based monodispersed molecular materials for blue electroluminescence in OLED devices (Grisorio et al., 2010).

Photocatalytic Applications

Matsuzawa et al. (2002) explored the photocatalytic oxidation of dibenzothiophenes using titanium dioxide, indicating the potential use of dibenzothiophene derivatives in oxidative desulfurization processes (Matsuzawa, Tanaka, Sato, & Ibusuki, 2002).

Polymerization and Material Science

Shimomura et al. (1997) described the synthesis and radical polymerization of 2-vinyldibenzothiophene, demonstrating its application in the creation of polymers with specific thermal properties (Shimomura, Satō, Tomita, Suzuki, & Endo, 1997).

Safety And Hazards

The safety information for 2-Bromodibenzothiophene 5,5-dioxide indicates that it has some hazards associated with it. The GHS pictograms indicate that it can cause harm if swallowed, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

2-bromodibenzothiophene 5,5-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrO2S/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)16(12,14)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKJLRFOQLWYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2(=O)=O)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromodibenzothiophene 5,5-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
HJ Jang, R Braveenth, K Raagulan, SY Choi, YH Park… - Dyes and …, 2020 - Elsevier
2-(12H-benzofuro[3,2-a]carbazol-12-yl)dibenzo[b,d]thiophene 5,5-dioxide (DBT-INFUR) is a bipolar host material for yellow and red phosphorescent OLEDs. DBT-INFUR was designed …
Number of citations: 6 www.sciencedirect.com
R Braveenth, IJ Bae, K Raagulan, S Kim, S Kim… - Dyes and …, 2019 - Elsevier
Novel bipolar material 2-(5-phenylindolo[3,2-a]carbazol-12(5H)-yl)dibenzothiophene 5,5-dioxide (DBTO-IN/CAR) was designed and synthesized with a high yield of 64%. The …
Number of citations: 12 www.sciencedirect.com
M HORI, T KATAOKA, H SHIMIZU… - Chemical and …, 1974 - jstage.jst.go.jp
Chart 1 exchange reaction from the ring—opening products obtained by the reaction between organolithium and the sulfonium salt, which is a starting material. This is one of the merits …
Number of citations: 10 www.jstage.jst.go.jp
JA Mikroyannidis, HA Moshopoulou… - Journal of Polymer …, 2006 - Wiley Online Library
Poly(9,9‐dihexylfluorene‐2,7‐vinylene‐alt‐dibenzothiophene‐2,8‐vinylene) (PS) and poly(9,9‐dihexylfluorene‐2,7‐vinylene‐alt‐dibenzothiophene‐5,5‐dioxide‐2,8‐ vinylene) (PSO) …
Number of citations: 29 onlinelibrary.wiley.com
堀幹夫, 片岡貞, 清水洋, 宮垣充弘 - Chemical and Pharmaceutical …, 1974 - jlc.jst.go.jp
The reactions of 5-substituted dibenzothiophenium salts with aryllithiums have been found to yield ring-opening products (I), ligand-exchange ring-opening products (II) and other …
Number of citations: 2 jlc.jst.go.jp

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